molecular formula C35H47FN4O2 B1232841 CMPD167 CAS No. 313994-79-5

CMPD167

Katalognummer: B1232841
CAS-Nummer: 313994-79-5
Molekulargewicht: 574.8 g/mol
InChI-Schlüssel: ZTENZJJCFACIAK-ADWVOTLJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

MRK-1 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Reagenzien für die Oxidation sind Kaliumpermanganat und Chromtrioxid.

    Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reagenzien für die Reduktion sind Lithiumaluminiumhydrid und Natriumborhydrid.

    Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes. Übliche Reagenzien für Substitutionsreaktionen sind Halogene und Nucleophile.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Zum Beispiel kann die Oxidation von MRK-1 zur Bildung verschiedener oxidierter Derivate führen, während die Reduktion reduzierte Formen der Verbindung ergeben kann .

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

Mechanism of Action:
CMPD167 functions by inhibiting the CCR5 receptor, which is crucial for the entry of certain viruses, including HIV and simian immunodeficiency virus (SIV), into host cells. This inhibition prevents viral replication and spread.

Case Study: Efficacy in Macaque Models
In a study involving macaques, this compound demonstrated significant antiviral activity against SHIV-162P3 and SIVmac251. The effective concentrations (EC50) ranged from 0.1 to 10 ng/ml, indicating strong potency against these viruses. Notably, this compound was found to be more effective in human peripheral blood mononuclear cells (PBMCs) compared to macaque PBMCs, with a differential efficacy observed between the two species .

Sustained Release Formulation:
Research has explored the sustained release of this compound from vaginal rings designed for long-term use. The study showed that high concentrations of this compound were maintained in vaginal fluid over a 28-day period, significantly exceeding the IC50 values required for viral inhibition. This sustained release formulation could enhance adherence to preventive measures against HIV transmission .

Transplantation Applications

Role in Cardiac Allograft Rejection:
this compound has been investigated for its ability to modulate immune responses in transplantation settings. In a study involving cynomolgus monkeys undergoing cardiac transplantation, this compound was administered as monotherapy or in combination with cyclosporine, an immunosuppressant. The results indicated that this compound treatment significantly delayed the onset of acute cellular rejection compared to control groups .

Impact on Inflammatory Responses:
The administration of this compound was associated with reduced leukocyte infiltration into transplanted grafts, suggesting its potential to mitigate inflammatory responses that contribute to graft rejection. Histopathological analyses revealed lower levels of CCR5+ leukocytes in grafts treated with this compound compared to untreated controls .

Pharmacokinetics and Biodistribution

Pharmacokinetic Studies:
The pharmacokinetic profile of this compound was assessed through various biological compartments including plasma, vaginal tissue, and vaginal fluid. It was observed that plasma concentrations of this compound were significantly influenced by pre-treatment with hormonal agents, which altered its biodistribution but did not affect the total mass released from delivery systems .

Concentration Ratios:
Data indicated that vaginal fluid concentrations of this compound were consistently higher than those found in plasma, highlighting its effective localization at the site of action during antiviral therapy . The concentration ratios demonstrated that vaginal fluid levels were several orders of magnitude higher than those required for effective viral inhibition.

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

Application AreaKey FindingsReference
Antiviral EffectsEC50 values between 0.1-10 ng/ml; sustained release effective ,
TransplantationDelayed acute rejection; reduced leukocyte infiltration
PharmacokineticsHigher concentrations in vaginal fluid than plasma

Biologische Aktivität

CMPD167, also known as MRK-1, is a small molecule inhibitor that targets the CCR5 receptor, playing a crucial role in the inhibition of HIV entry into host cells. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacokinetics, and efficacy in various studies.

This compound functions primarily by binding to the CCR5 receptor, thereby preventing the association of the HIV envelope protein gp120 with the receptor. This inhibition blocks the entry of HIV into CD4+ T cells and other immune cells that express CCR5, which is essential for viral infection. The compound's selectivity for CCR5 over other receptors contributes to its potential as an antiviral agent.

Antiviral Efficacy

This compound has demonstrated significant antiviral activity against various strains of HIV in vitro. Studies have reported 50% effective concentrations (EC50) ranging from 0.1 to 10 ng/ml when tested against SHIV-162P3 and SIVmac251 in human and macaque peripheral blood mononuclear cells (PBMCs) . The compound was found to be more effective in human PBMCs compared to macaque cells, indicating species-specific variations in response.

Table 1: Antiviral Activity of this compound

VirusEC50 (ng/ml)Species Tested
SHIV-162P30.1 - 10Human PBMCs
SIVmac2510.1 - 10Human PBMCs
SHIV-162P31.5 - 3Macaque PBMCs
SIVmac251Higher EC50Macaque PBMCs

Pharmacokinetics

The pharmacokinetic profile of this compound has been extensively studied, particularly in animal models. In one study involving rhesus macaques, this compound was administered via vaginal rings designed for sustained release. The plasma concentrations peaked at approximately 4.1 ng/ml within 24 hours post-administration and declined steadily thereafter . Comparatively, the concentration ratios indicated that vaginal fluid levels were significantly higher than those in plasma, suggesting effective local delivery at the site of potential HIV exposure.

Table 2: Pharmacokinetic Data of this compound

Biological CompartmentDay 1 Concentration (ng/ml)Day 7 Concentration (ng/ml)Day 14 Concentration (ng/ml)
Blood Plasma<0.5<0.51.0
Vaginal FluidUp to 20,000VariesVaries
Vaginal TissueLower than vaginal fluidVariesVaries

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound beyond its antiviral properties:

  • Enhanced Dendritic Cell Infection : In a study examining the effect of this compound on dendritic cells (DCs), it was observed that low doses could enhance DC infection by increasing levels of CCL4, a chemokine involved in immune responses . This finding suggests that while this compound effectively inhibits HIV entry into T cells, it may inadvertently facilitate viral uptake by DCs under certain conditions.
  • Comparison with Other Inhibitors : this compound was compared with other CCR5 inhibitors like BMS-C in terms of potency against DC infection. Results indicated that BMS-C was significantly more effective than this compound at preventing DC infection .
  • Potential Microbicide Application : Given its pharmacokinetic profile and efficacy against HIV, this compound has been explored as a candidate for microbicide development aimed at preventing sexual transmission of HIV . Its formulation in vaginal delivery systems has shown promise in maintaining therapeutic levels at the site of action.

Eigenschaften

CAS-Nummer

313994-79-5

Molekularformel

C35H47FN4O2

Molekulargewicht

574.8 g/mol

IUPAC-Name

(2R)-2-[[(1R,3S,4S)-3-[[4-(5-benzyl-2-ethylpyrazol-3-yl)piperidin-1-yl]methyl]-4-(3-fluorophenyl)cyclopentyl]-methylamino]-3-methylbutanoic acid

InChI

InChI=1S/C35H47FN4O2/c1-5-40-33(21-30(37-40)18-25-10-7-6-8-11-25)26-14-16-39(17-15-26)23-28-20-31(38(4)34(24(2)3)35(41)42)22-32(28)27-12-9-13-29(36)19-27/h6-13,19,21,24,26,28,31-32,34H,5,14-18,20,22-23H2,1-4H3,(H,41,42)/t28-,31+,32-,34-/m1/s1

InChI-Schlüssel

ZTENZJJCFACIAK-ADWVOTLJSA-N

SMILES

CCN1C(=CC(=N1)CC2=CC=CC=C2)C3CCN(CC3)CC4CC(CC4C5=CC(=CC=C5)F)N(C)C(C(C)C)C(=O)O

Isomerische SMILES

CCN1C(=CC(=N1)CC2=CC=CC=C2)C3CCN(CC3)C[C@H]4C[C@@H](C[C@@H]4C5=CC(=CC=C5)F)N(C)[C@H](C(C)C)C(=O)O

Kanonische SMILES

CCN1C(=CC(=N1)CC2=CC=CC=C2)C3CCN(CC3)CC4CC(CC4C5=CC(=CC=C5)F)N(C)C(C(C)C)C(=O)O

Synonyme

CMPD 167
N-(3-(3-fluorophenyl)-4-((4-(3-benzyl-1-ethylpyrazol-5-yl)piperidin-1-yl)methyl)cyclopentyl)-N-methylvaline

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.